3-Methoxyazetidine-1-carbonyl chloride
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Overview
Description
3-Methoxyazetidine-1-carbonyl chloride is a chemical compound with the molecular formula C5H8ClNO2 and a molecular weight of 149.58 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a methoxy group and a carbonyl chloride functional group.
Preparation Methods
The synthesis of 3-Methoxyazetidine-1-carbonyl chloride typically involves the reaction of 3-methoxyazetidine with phosgene or other chlorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Methoxyazetidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methoxyazetidine-1-carboxylic acid.
Reduction: It can be reduced to 3-methoxyazetidine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can undergo oxidation to form corresponding N-oxides under specific conditions.
Scientific Research Applications
3-Methoxyazetidine-1-carbonyl chloride is used in various scientific research applications, including:
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methoxyazetidine-1-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The presence of the carbonyl chloride group makes it highly reactive towards nucleophilic attack, facilitating the formation of amides, esters, and other functionalized products. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
3-Methoxyazetidine-1-carbonyl chloride can be compared with other azetidine derivatives, such as:
3-Methoxyazetidine: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
Azetidine-1-carbonyl chloride: Lacks the methoxy group, which can influence its reactivity and stability.
3-Chloroazetidine-1-carbonyl chloride: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
Properties
IUPAC Name |
3-methoxyazetidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c1-9-4-2-7(3-4)5(6)8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHMVCPHJREBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849382-35-9 |
Source
|
Record name | 3-methoxyazetidine-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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